molecular formula C19H27ClN4 B14865076 N'-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)-N,N-diethylethane-1,2-diamine

N'-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)-N,N-diethylethane-1,2-diamine

Cat. No.: B14865076
M. Wt: 346.9 g/mol
InChI Key: RFLMYKMLRCFYRQ-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the diethylaminoethyl group: This step involves the alkylation of the quinoline derivative with diethylaminoethyl chloride in the presence of a base like sodium hydride.

    Incorporation of the pyrrolidin-1-yl group: This can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.

    Biological Studies: Employed in studying the biological activities of quinoline derivatives, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: Used as a probe to study molecular interactions and pathways in biological systems.

    Industrial Applications: Potential use in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Mefloquine: A quinoline derivative used for malaria treatment.

Uniqueness

6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the diethylaminoethyl and pyrrolidin-1-yl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H27ClN4

Molecular Weight

346.9 g/mol

IUPAC Name

N-(6-chloro-2-pyrrolidin-1-ylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C19H27ClN4/c1-3-23(4-2)12-9-21-18-14-19(24-10-5-6-11-24)22-17-8-7-15(20)13-16(17)18/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,21,22)

InChI Key

RFLMYKMLRCFYRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCC3

Origin of Product

United States

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